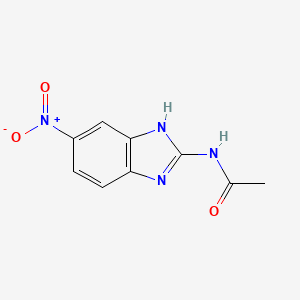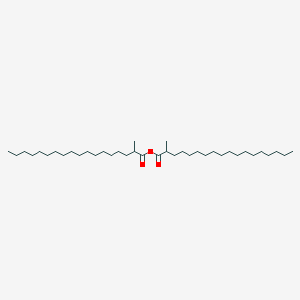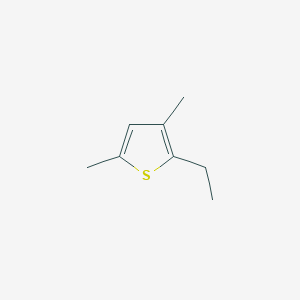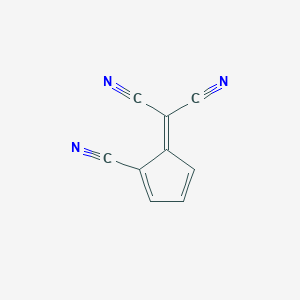![molecular formula C19H14N4O4S B14353261 6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid CAS No. 93233-09-1](/img/structure/B14353261.png)
6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid is a complex organic compound that features a unique structure combining naphthalene, quinoline, and sulfonic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the sulfonic acid group through sulfonation. The quinoline moiety can be introduced via a condensation reaction with an appropriate hydrazine derivative. The final steps often involve oxidation and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to consider the cost-effectiveness and environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes due to its potential bioactivity.
Industry: In industrial applications, the compound can be used in the development of dyes, pigments, and other materials due to its chromophoric properties.
Wirkmechanismus
The mechanism by which 6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The quinoline moiety, for example, is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Compounds like 4-hydroxy-2-quinolones share structural similarities and are known for their biological activities.
Naphthalene derivatives: Compounds with naphthalene backbones, such as naphthalene sulfonic acids, are used in various industrial applications.
Uniqueness
What sets 6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid apart is its combination of these structural elements, which can confer unique properties and potential applications. The presence of both quinoline and naphthalene moieties, along with the sulfonic acid group, makes it a versatile compound for research and industrial use.
Eigenschaften
CAS-Nummer |
93233-09-1 |
|---|---|
Molekularformel |
C19H14N4O4S |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
6-amino-4-hydroxy-3-(quinolin-8-yldiazenyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C19H14N4O4S/c20-13-7-6-12-9-16(28(25,26)27)18(19(24)14(12)10-13)23-22-15-5-1-3-11-4-2-8-21-17(11)15/h1-10,24H,20H2,(H,25,26,27) |
InChI-Schlüssel |
FUSRRCACJPFBJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-](/img/structure/B14353183.png)
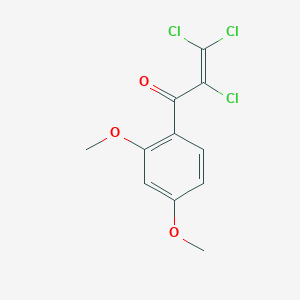
![3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B14353191.png)
![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)

![5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one](/img/structure/B14353213.png)
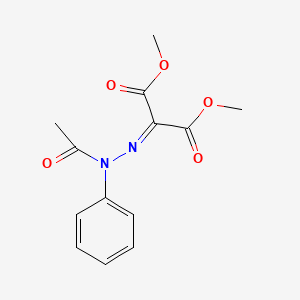
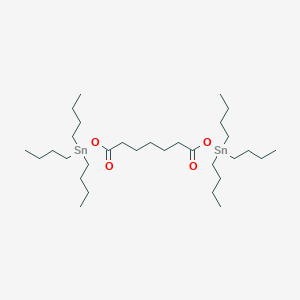
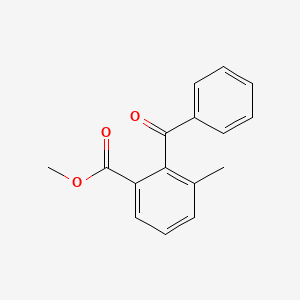
![2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14353228.png)
